2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-1-(4-nitrophenyl)ethan-1-one
Description
Properties
IUPAC Name |
2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O3S/c27-20(16-3-7-18(8-4-16)26(28)29)13-30-21-10-9-19(23-24-21)15-1-5-17(6-2-15)25-12-11-22-14-25/h1-12,14H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHZJMGDDDBVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-1-(4-nitrophenyl)ethan-1-one , with CAS number 898410-25-8 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 417.4 g/mol . The structure features multiple functional groups, including an imidazole ring, a pyridazine moiety, and a nitrophenyl group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may act as an enzyme inhibitor or modulator, particularly in pathways related to cancer and inflammation. The presence of the imidazole and pyridazine rings is significant for binding interactions with biological macromolecules.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds with similar structures. For instance, derivatives containing imidazole and pyridazine moieties have shown promising results in inhibiting tumor growth in various cancer cell lines. A notable study demonstrated that compounds with similar scaffolds exhibited IC50 values in the micromolar range against breast cancer cells, suggesting significant cytotoxic effects .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. In vitro studies indicated that related imidazole derivatives displayed antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
Anti-inflammatory Effects
Preliminary data suggest that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating pathways such as NF-kB signaling. This aligns with findings from other studies on similar compounds where a reduction in inflammation markers was observed .
Data Tables
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of a series of imidazole-containing compounds, including derivatives of the main compound. Results showed that these compounds inhibited cell proliferation in MCF-7 breast cancer cells by inducing apoptosis through caspase activation.
- Antimicrobial Evaluation : Jain et al. synthesized several imidazole derivatives and assessed their antibacterial activity using the cylinder well diffusion method. Compounds demonstrated significant inhibition zones compared to standard antibiotics .
- Inflammation Model : In a murine model of inflammation, compounds structurally related to this compound were shown to reduce edema significantly when administered prior to inflammatory stimuli.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The 4-nitro substituent distinguishes the target compound from analogs with alkyl, alkoxy, or halogen substituents. Key comparisons include:
Table 1: Substituent and Property Comparison
*Estimated based on formula C₁₀H₁₁ClO₂S.
- Electron-Withdrawing Effects : The nitro group (target) and trifluoromethyl () both withdraw electrons, but the nitro group is more polar, likely reducing lipophilicity compared to trifluoromethyl .
- Melting Points : The chloromethyl-substituted 1f () has a defined melting point (137–138°C), suggesting crystalline stability. The target compound’s nitro group may increase melting point due to stronger intermolecular interactions, but data is lacking .
Preparation Methods
Nucleophilic Substitution via Activated Intermediates
The hydroxyl group is converted to a leaving group (e.g., triflate or mesylate), followed by displacement with a thiolate nucleophile.
Step 1: Triflation
Pyridazin-3-ol reacts with triflic anhydride in dichloromethane (DCM) at 0°C:
Conditions:
-
Solvent: DCM
-
Base: Pyridine (1.2 equiv)
-
Temperature: 0°C → room temperature
-
Yield: ~85%
Step 2: Thiolate Displacement
The triflate intermediate reacts with 1-(4-nitrophenyl)ethan-1-thiol in DMF:
Conditions:
-
Base: K₂CO₃ (2 equiv)
-
Temperature: 60°C, 8 hours
-
Yield: 70–75%
Mitsunobu Reaction
The Mitsunobu reaction directly replaces -OH with -S- using a thiol donor (e.g., thioacetic acid):
Conditions:
-
Reagents: DIAD (1.5 equiv), PPh₃ (1.5 equiv)
-
Solvent: THF
-
Temperature: Room temperature, 12 hours
-
Yield: 65–70%
Synthesis of 1-(4-Nitrophenyl)ethan-1-thiol
This thiol intermediate is critical for sulfanyl incorporation. A plausible route involves:
Bromination of 1-(4-Nitrophenyl)ethan-1-one
Alpha-bromination using N-bromosuccinimide (NBS) in CCl₄ under radical initiation:
Conditions:
-
Initiator: AIBN (0.1 equiv)
-
Temperature: Reflux, 4 hours
-
Yield: 80–85%
Thiolation via Thiourea
The bromide undergoes nucleophilic substitution with thiourea in ethanol:
Conditions:
-
Solvent: Ethanol
-
Temperature: Reflux, 6 hours
-
Yield: 70–75%
Optimization and Challenges
Oxidation Sensitivity
The sulfanyl group is prone to oxidation. Conducting reactions under inert atmosphere (N₂/Ar) and adding antioxidants (e.g., BHT) mitigate disulfide formation.
Purification Strategies
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆):
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Nucleophilic Substitution | High selectivity, scalable | Requires triflation step | 70–75% |
| Mitsunobu Reaction | Direct substitution, mild conditions | Costly reagents (DIAD, PPh₃) | 65–70% |
Q & A
Q. Optimization Strategies :
- Use microwave-assisted synthesis (e.g., 30-second irradiation with POCl₃ in DMF) to accelerate cyclization steps and improve yields .
- Monitor reaction progress via TLC (e.g., petroleum ether/ethyl acetate eluent) and purify intermediates using column chromatography .
- Employ catalysts like Pd(PPh₃)₄ for coupling reactions to enhance regioselectivity .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the imidazole (δ 7.5–8.5 ppm), pyridazine (δ 8.0–9.0 ppm), and nitroaryl (δ 8.2–8.5 ppm) groups. Discrepancies in coupling constants may indicate stereochemical irregularities .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 434.08) and detect fragmentation patterns .
- Infrared (IR) Spectroscopy : Confirm sulfanyl (C–S stretch at ~600–700 cm⁻¹) and ketone (C=O stretch at ~1675 cm⁻¹) functional groups .
- X-ray Crystallography : Resolve crystal structures to validate dihedral angles between aromatic rings (e.g., 27–88° deviations observed in similar nitrophenyl derivatives) .
Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for this compound’s biological targets?
Answer:
SAR analysis requires systematic modification of functional groups and computational docking:
- Functional Group Replacement : Substitute the 4-nitrophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to assess impact on receptor binding .
- Bioisosteric Replacement : Replace the sulfanyl linker with selenyl or ether groups to evaluate metabolic stability .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding with imidazole and π-π stacking with nitrophenyl .
Advanced: How can computational modeling predict reactivity and interaction mechanisms?
Answer:
Integrated computational workflows are essential:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrophenyl group’s LUMO may favor electron-deficient biological targets .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to assess membrane permeability .
- Reactivity Descriptors : Use Fukui indices to identify regions prone to nucleophilic attack (e.g., sulfanyl sulfur) .
- In Silico Toxicity : Tools like ProTox-II can predict hepatotoxicity risks based on structural analogs .
Data Contradiction: How to resolve discrepancies in reported spectral data for similar compounds?
Answer:
Addressing contradictions involves cross-validation and meta-analysis:
- Replicate Conditions : Reproduce synthesis and characterization under identical conditions (e.g., solvent, temperature) to isolate variables .
- Multi-Lab Validation : Compare NMR chemical shifts across studies (e.g., nitrophenyl protons at δ 8.2–8.5 ppm may shift ±0.1 ppm due to solvent polarity) .
- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra .
- Literature Survey : Compile data from structurally analogous compounds (e.g., pyrazole or imidazole derivatives) to identify consistent trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
